molecular formula C10H17F2NO3 B15313930 Tert-butyl 3,3-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 3,3-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B15313930
M. Wt: 237.24 g/mol
InChI Key: ZIWFPQFSCQNIFR-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15F2NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both fluorine and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a fluorinating agent. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Material: Pyrrolidine derivative.

    Reagents: Tert-butyl chloroformate, fluorinating agent (e.g., diethylaminosulfur trifluoride).

    Conditions: Base (triethylamine), solvent (dichloromethane), temperature control (0-25°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the fluorine atoms, yielding a non-fluorinated pyrrolidine derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products

    Oxidation: Tert-butyl 3,3-difluoro-2-carboxylpyrrolidine-1-carboxylate.

    Reduction: Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3,3-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions. These features contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with an azetidine ring instead of pyrrolidine.

    Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate: Contains a piperidine ring, offering different steric and electronic properties.

    ®-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the fluorine atoms, resulting in different reactivity and biological activity.

Uniqueness

Tert-butyl 3,3-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both fluorine and hydroxymethyl groups on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17F2NO3

Molecular Weight

237.24 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(13)6-14/h7,14H,4-6H2,1-3H3

InChI Key

ZIWFPQFSCQNIFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CO)(F)F

Origin of Product

United States

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